2-Butenoic acid, 4,4'-((dioctylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2'Z)-
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Overview
Description
2-Butenoic acid, 4,4'-((dioctylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2'Z)-: is a complex organotin compound with potential applications in various scientific fields. This compound features a stannylene (tin) core with dioctyl groups and butenoic acid derivatives, making it a unique molecule in the realm of organotin chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of dioctyltin chloride with 2-butenoic acid derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and a suitable solvent such as dichloromethane is used. The reaction temperature and time are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with continuous monitoring of reaction parameters. Advanced techniques such as flow chemistry can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The tin center can be oxidized to form tin(IV) derivatives.
Reduction: : Reduction reactions can lead to the formation of tin(II) derivatives.
Substitution: : Substitution reactions at the tin center can introduce different organic groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride can be used.
Substitution: : Various nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: : Tin(IV) derivatives such as tin(IV) oxide.
Reduction: : Tin(II) derivatives such as tin(II) chloride.
Substitution: : Organotin compounds with different organic substituents.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: : Studied for its potential biological activity and interactions with biological molecules.
Medicine: : Investigated for its potential use in pharmaceuticals and drug delivery systems.
Industry: : Employed in the production of materials with specific properties, such as coatings and adhesives.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The tin center can coordinate with various biological molecules, leading to specific biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its specific structure and properties. Similar compounds include other organotin derivatives, such as dibutyltin compounds and triphenyltin compounds. These compounds share the presence of tin but differ in their organic substituents and overall structure, leading to different chemical and biological properties.
Properties
CAS No. |
33568-99-9 |
---|---|
Molecular Formula |
C40H72O8Sn |
Molecular Weight |
799.7 g/mol |
IUPAC Name |
4-O-[[(Z)-4-(6-methylheptoxy)-4-oxobut-2-enoyl]oxy-dioctylstannyl] 1-O-(6-methylheptyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/2C12H20O4.2C8H17.Sn/c2*1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14;2*1-3-5-7-8-6-4-2;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*8-7-;;; |
InChI Key |
XITDVRBPGQGVFK-KKUWAICFSA-L |
SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)OCCCCCC(C)C)OC(=O)C=CC(=O)OCCCCCC(C)C |
Isomeric SMILES |
CCCCCCCC[Sn](OC(=O)/C=C\C(=O)OCCCCCC(C)C)(OC(=O)/C=C\C(=O)OCCCCCC(C)C)CCCCCCCC |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)OCCCCCC(C)C)OC(=O)C=CC(=O)OCCCCCC(C)C |
Key on ui other cas no. |
33568-99-9 |
Pictograms |
Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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